molecular formula C25H32ClN5OS B1207428 Imiclopazine CAS No. 7224-08-0

Imiclopazine

Cat. No.: B1207428
CAS No.: 7224-08-0
M. Wt: 486.1 g/mol
InChI Key: OCDYNPAUUKDNOR-UHFFFAOYSA-N
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Description

Imiclopazine is an antipsychotic drug belonging to the phenothiazines class. It was developed in the 1960s by the pharmaceutical company Asta-Werke under the brand name Ponsital. The compound demonstrated strong sedative and antiemetic properties and was initially researched for the treatment of schizophrenia. Despite favorable clinical trials, it was ultimately never brought to market .

Preparation Methods

The synthesis of Imiclopazine involves multiple steps, starting with the preparation of the phenothiazine core. The synthetic route typically includes:

    Formation of the Phenothiazine Core: This involves the reaction of 2-chlorophenothiazine with propylamine to form 3-(2-chlorophenothiazin-10-yl)propylamine.

    Piperazine Ring Formation: The next step involves the reaction of the above intermediate with piperazine to form 1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one.

    Final Product Formation: The final step involves the cyclization of the intermediate to form this compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Imiclopazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Imiclopazine has been studied for various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity of phenothiazines and piperazines.

    Biology: Investigating its effects on neurotransmitter systems and receptor binding.

    Medicine: Researching its potential as an antipsychotic and antiemetic agent.

Mechanism of Action

Imiclopazine exerts its effects primarily through its action on neurotransmitter systems. It is believed to act as an antagonist at dopamine receptors, which helps to alleviate symptoms of schizophrenia. The compound also has sedative and antiemetic properties, likely due to its action on other neurotransmitter systems such as serotonin and histamine receptors.

Comparison with Similar Compounds

Imiclopazine can be compared with other phenothiazine derivatives such as chlorpromazine and thioridazine. While all these compounds share a similar core structure, this compound is unique in its specific substitutions and the presence of the piperazine ring. This gives it distinct pharmacological properties, such as stronger sedative and antiemetic effects compared to some of its counterparts.

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Thioridazine: A phenothiazine derivative with antipsychotic and sedative properties.

    Fluphenazine: A phenothiazine derivative with potent antipsychotic effects.

This compound’s unique structure and pharmacological profile make it a compound of interest for further research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDYNPAUUKDNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7414-95-1 (di-hydrochloride)
Record name Imiclopazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60864024
Record name 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7224-08-0, 7414-95-1
Record name 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7224-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imiclopazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chorimpiphenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426
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Record name 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMICLOPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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